3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidine moiety at the 3-position and a 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl group at the amide nitrogen.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-30-17-7-3-4-13-11-18(31-21(13)17)16-12-32-23(24-16)25-22(29)14-5-2-6-15(10-14)26-19(27)8-9-20(26)28/h2-7,10-12H,8-9H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVYXDRAMSVELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline derivatives with acyl chlorides under basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving thioamides and α-haloketones.
Benzofuran Moiety Attachment: The benzofuran moiety can be attached through a Suzuki coupling reaction between a boronic acid derivative of benzofuran and a halogenated thiazole intermediate.
Final Coupling: The final step involves coupling the benzamide core with the benzofuran-thiazole intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzamide core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The interaction of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide with specific biological targets may modulate enzyme or receptor activities associated with cancer cell proliferation. Studies have shown that thiazole derivatives often possess significant anticancer activity, suggesting that this compound could be explored for similar effects .
Antimicrobial Activity
The compound's structure positions it within a class of compounds known for antimicrobial properties. Research into related benzamide derivatives has demonstrated efficacy against various bacterial strains. The mechanism often involves disrupting cellular processes in pathogens, which could be a valuable avenue for further investigation with this specific compound.
Medicinal Chemistry
This compound serves as a valuable tool in medicinal chemistry research, particularly for synthesizing new derivatives aimed at enhancing biological activity or reducing toxicity. The structural components allow for modifications that can lead to improved pharmacological profiles .
Drug Development
The unique combination of the benzamide core with thiazole and benzofuran moieties presents opportunities for developing novel therapeutics. Ongoing research is focused on understanding the compound's mechanism of action and optimizing its pharmacokinetic properties for potential drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or activation of the target protein, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural similarity to analogs.
Key Structural Differences and Implications
- Benzofuran vs. Methoxy groups may improve solubility over chloro/fluoro substituents .
- Dioxopyrrolidinone Positioning: All analogs share this moiety, which is critical for hydrogen bonding. However, its placement at the 3-position (target compound) versus the 4-position () may alter binding orientation in enzyme pockets .
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~3.1) is higher than ’s analog (2.8) due to benzofuran but lower than ’s compound (3.4), balancing membrane permeability and solubility .
- Hydrogen Bonding: All compounds utilize amide and dioxopyrrolidinone groups for hydrogen bonding, but the target compound’s methoxy may form additional interactions with polar residues in targets .
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide core, a thiazole moiety, and a benzofuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.
The molecular formula of this compound is C23H17N3O5S, with a molecular weight of 447.47 g/mol. The compound's structure includes:
- Benzamide Core : Provides the foundational amide functionality.
- Thiazole Ring : Contributes to the compound's biological activity through interactions with biological targets.
- Benzofuran Moiety : Enhances the lipophilicity and may influence the pharmacokinetics of the compound.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor signaling pathways, leading to various physiological responses that are being explored for therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | Compound Activity |
|---|---|
| MCF-7 (Breast Cancer) | Cytotoxic effects observed |
| HepG2 (Liver Cancer) | Significant growth inhibition |
| A549 (Lung Cancer) | Moderate cytotoxicity |
Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these cancer cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for selected strains are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results indicate that the compound possesses moderate antimicrobial activity, which could be useful in developing new antibacterial agents .
Case Studies
In a recent study focusing on the synthesis and evaluation of thiazole derivatives, compounds structurally related to this compound were tested for their biological activities. The results demonstrated that certain modifications in the side chains significantly influenced both anticancer and antimicrobial activities. For instance, adding methoxy groups enhanced lipophilicity and improved cellular uptake .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions integrating heterocyclic precursors. A common approach includes:
- Step 1: Formation of the thiazole-2-amine core via condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea derivatives under reflux in ethanol (similar to methods in and ).
- Step 2: Coupling of the thiazole intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride using pyridine as a solvent and catalyst (analogous to ).
- Validation: Intermediates are monitored via thin-layer chromatography (TLC) on silica gel plates (Merck F254) and confirmed by / NMR in DMSO- (400 MHz, as in ). Purity is ensured by recrystallization from DMF-EtOH (1:1) .
Q. What spectroscopic techniques are critical for structural confirmation?
Key methods include:
- NMR Spectroscopy : and NMR (e.g., Varian Mercury 400 MHz) to confirm substituent connectivity and electronic environments. For example, the methoxy group on benzofuran appears as a singlet near δ 3.8–4.0 ppm .
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding patterns (e.g., centrosymmetrical dimers via N–H···N interactions, as in ) .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved during characterization?
Discrepancies in NMR shifts or crystal packing often arise from:
- Solvent Effects : DMSO- vs. CDCl3 can alter chemical shifts. Multi-solvent NMR experiments are recommended .
- Polymorphism : Recrystallization conditions (e.g., DMF-EtOH vs. CH3OH) may yield different crystal forms. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .
- Dynamic Effects : Rotameric equilibria in the dioxopyrrolidinyl group may broaden NMR signals. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies dynamic behavior .
Q. What strategies optimize the yield of multi-step synthesis?
Optimization involves:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in thiazole-amide coupling (similar to ) .
- Orthogonal Protection : Protecting the pyrrolidinone carbonyl during thiazole formation to prevent side reactions .
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce reaction times (as in ) .
Q. How does computational modeling assist in predicting bioactivity and reaction mechanisms?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like PFOR enzymes, where the amide group mimics natural substrates (as in ) .
- DFT Calculations : Density Functional Theory models reaction pathways (e.g., nucleophilic acyl substitution in benzamide formation) and transition states .
- MD Simulations : Molecular dynamics assess stability of protein-ligand complexes over time, guiding SAR (Structure-Activity Relationship) studies .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity assays for this compound?
Conflicting bioactivity data may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO concentration), or cell lines. Standardize protocols using CLSI guidelines .
- Impurity Profiles : Trace solvents (e.g., pyridine) or unreacted intermediates (thiazole-2-amine) can skew results. Validate purity via HPLC (>98% by area) .
- Metabolic Instability : The dioxopyrrolidinyl group may hydrolyze in serum-containing media. Stability studies (LC-MS) under physiological conditions are critical .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
| Step | Reaction Type | Conditions | Validation Method | Reference |
|---|---|---|---|---|
| 1 | Thiazole formation | Reflux in ethanol, 2 h | TLC (Rf = 0.5 in EtOAc/Hexane) | |
| 2 | Amide coupling | Pyridine, RT, 12 h | NMR (δ 10.2 ppm, NH) | |
| 3 | Recrystallization | DMF-EtOH (1:1) | X-ray diffraction |
Q. Table 2. Common Characterization Challenges and Solutions
| Challenge | Cause | Solution |
|---|---|---|
| Broad NMR peaks | Rotameric equilibria | VT-NMR or deuterated solvents |
| Low MS signal | Poor ionization | Derivatization (e.g., TFA adducts) |
| Crystal defects | Polymorphism | Seeding with pre-formed crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
